molecular formula C23H25N3O4S B2516216 N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-74-9

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Katalognummer B2516216
CAS-Nummer: 688053-74-9
Molekulargewicht: 439.53
InChI-Schlüssel: MBVSYAROCGAGSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

This compound is involved in the synthesis and reactivity of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, highlighting its role in the development of novel derivatives through the interaction with multifunctional nucleophiles. This illustrates the compound's versatility in chemical synthesis and its potential for creating a variety of structurally related compounds with diverse biological activities (R. Al-Salahi, 2010).

Antimicrobial Activity

Research has explored the antimicrobial properties of derivatives of this compound, particularly its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi. This includes studies on novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives, demonstrating the potential of these compounds in the development of new antimicrobial agents (R. Al-Salahi et al., 2013).

Pharmacological Investigations

Further studies have been conducted to explore the pharmacological potential of derivatives, including their application as diuretic agents and H1-antihistaminic agents. These studies have revealed significant biological activities, indicating the compound's potential in the development of new therapeutic agents (A. R. Maarouf et al., 2004); (V. Alagarsamy et al., 2008).

Antitumor and Anti-inflammatory Activities

There is also interest in the cytotoxic and anti-inflammatory activities of methylsulfanyl-triazoloquinazoline derivatives, with certain compounds showing promising results against hepatocellular carcinoma cells and in inhibiting inflammatory mediators. This underscores the potential of such compounds in cancer therapy and inflammation management (R. Al-Salahi et al., 2013).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 4-methylbenzylamine with 2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine. This intermediate is then reacted with thioacetic acid to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide. Finally, this compound is reacted with 1-bromo-6-aminohexane to form the desired product.", "Starting Materials": [ "4-methylbenzylamine", "2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline", "thioacetic acid", "1-bromo-6-aminohexane" ], "Reaction": [ "4-methylbenzylamine is reacted with 2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazoline in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine.", "N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-amine is then reacted with thioacetic acid in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide.", "Finally, N-[(4-methylphenyl)methyl]-2,3-dichloro-5,8-dihydroxy-1,4-dioxolo[4,5-g]quinazolin-7-yl)thioacetamide is reacted with 1-bromo-6-aminohexane in the presence of a suitable solvent and a base to form N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] }

CAS-Nummer

688053-74-9

Produktname

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Molekularformel

C23H25N3O4S

Molekulargewicht

439.53

IUPAC-Name

N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31)

InChI-Schlüssel

MBVSYAROCGAGSC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.